molecular formula C9H20Cl2N2O B6297590 (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride CAS No. 2227197-87-5

(3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

Cat. No. B6297590
M. Wt: 243.17 g/mol
InChI Key: DNEMBMRUCXTRGW-YUZCMTBUSA-N
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Description

The description of a chemical compound usually includes its molecular formula, molecular weight, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the reactants used, the conditions under which the reaction was carried out (temperature, pressure, catalyst, etc.), and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes the compound’s reactivity with other substances .

Scientific Research Applications

Mu-Opioid Receptor Biased Agonists

Oliceridine, identified as a novel mu-opioid receptor agonist with selective activation of G protein and β-arrestin signaling pathways, demonstrates the therapeutic potential of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride analogs. This compound offers analgesic benefits akin to pure opioid agonists while mitigating related adverse effects typically mediated through the β-arrestin pathway. This suggests a path toward developing novel analgesic therapies that harness selective receptor pathway activation to improve efficacy and safety profiles (Urits et al., 2019).

Advanced Oxidation Processes (AOPs) for Degradation of Hazardous Compounds

The degradation of nitrogen-containing compounds, including amine-based substances in water, has been a significant focus of research. Advanced oxidation processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of water treatment schemes. This research underscores the importance of developing technologies that address the degradation of hazardous amino compounds, potentially implicating the relevance of (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride in environmental remediation applications (Bhat & Gogate, 2021).

Cyclic Imines in Chemical Synthesis

Cyclic imines, including structures related to (3R,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride, have been highlighted for their utility in the synthesis of a wide variety of heterocyclic compounds connected to peptide backbones. This application is crucial for the pharmaceutical industry, providing a single-step route to synthesize N-heterocyclic motifs found in many natural products and drug compounds. The review underscores the importance of cyclic imines in developing novel synthetic routes for pharmaceuticals (Nazeri et al., 2020).

Safety And Hazards

This involves the compound’s toxicity, flammability, and environmental impact. It includes precautions that should be taken when handling the compound .

Future Directions

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properties

IUPAC Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O.2ClH/c1-7-8(10)9(6-12-7)2-4-11-5-3-9;;/h7-8,11H,2-6,10H2,1H3;2*1H/t7-,8+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEMBMRUCXTRGW-YUZCMTBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCNCC2)CO1)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride

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